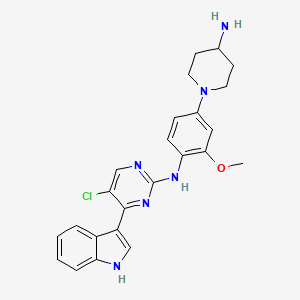
AZD3463
Übersicht
Beschreibung
AZD3463 ist ein neuartiger, oral bioverfügbarer dualer Inhibitor der anaplastischen Lymphomkinase (ALK) und des Insulin-ähnlichen Wachstumsfaktors 1-Rezeptors (IGF1R). Es hat sich gezeigt, dass es ein erhebliches Potenzial zur Überwindung mehrerer Mechanismen der erworbenen Resistenz gegen Crizotinib, einem ALK-Inhibitor der ersten Generation, besitzt . This compound hat in verschiedenen präklinischen Modellen, insbesondere bei Krebserkrankungen mit ALK-Umlagerungen und IGF1R-Überxpression, Wirksamkeit gezeigt .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Identifizierung von 4-(1H-Indol-3-yl)pyrimidin-2-amin-Analogen als potente ALK-Inhibitoren . Struktur-Wirkungs-Beziehungsstudien (SAR) leiteten die Optimierung der Aminopyrimidingruppe und führten zur Entdeckung mehrerer Leitverbindungen . Die optimale Wirksamkeit und Selektivität wurde mit kleineren Substituenten wie Chlor und Methyl an der C5-Position des Pyrimidins erzielt, wobei Anilin gegenüber anderen Aminoheterocyclen bevorzugt wurde . Die endgültige Verbindung this compound wurde mit verbesserten physikalischen, chemischen und ADME-Eigenschaften synthetisiert .
Wissenschaftliche Forschungsanwendungen
AZD3463 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es hat Wirksamkeit bei der Hemmung des Wachstums von Crizotinib-resistenten Zelllinien mit mehreren Mechanismen der erworbenen Resistenz gezeigt.
Brustkrebs: This compound unterdrückt die Metastasierung von Brustkrebs in die Knochen durch Modulation des PI3K-Akt-Signalwegs.
Akute myeloische Leukämie: Es hemmt effektiv das Wachstum von Sorafenib-resistenter akuter myeloischer Leukämie.
Neuroblastom: This compound induziert Apoptose und Autophagie in Neuroblastomzellen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von ALK und IGF1R, was zu einer verringerten Autophosphorylierung dieser Rezeptoren in Tumorzelllinien führt . Diese Hemmung stört nachgeschaltete Signalwege, darunter ERK, AKT und STAT3, was zu einer reduzierten Zellproliferation und einer erhöhten Apoptose führt . This compound behält auch die Aktivität gegen Crizotinib-resistente Mutationen bei, was es zu einer potenten therapeutischen Option für resistente Krebserkrankungen macht .
Biochemische Analyse
Biochemical Properties
AZD3463 interacts with the ALK and IGF1R enzymes, inhibiting their activity . It has a Ki value of 0.75nM, indicating a high binding affinity . The inhibition of ALK by this compound is associated with perturbations in downstream signaling including ERK, AKT, and STAT3 pathways .
Cellular Effects
This compound has been shown to inhibit the proliferation of tumor cell lines containing ALK fusions . It induces apoptosis and autophagy in neuroblastoma cells and suppresses the viability and proliferation of both wild type and mutant ALK neuroblastoma (NB) cells . It also inhibits FLT3-ITD-mediated activation of AKT, ERK1/2, and p38 in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the autophosphorylation of ALK in tumor cell lines . It also inhibits additional receptor tyrosine kinases including IGF1R . This compound retains good activity against a number of clinically relevant crizotinib resistant mutations .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to suppress the viability and proliferation of both wild type and mutant ALK NB cells . It effectively inhibits ALK-mediated PI3K/AKT/mTOR signaling and induces apoptosis and autophagy in NB cells .
Dosage Effects in Animal Models
In animal models, this compound demonstrates the ability to dose-dependently inhibit pALK in xenograft tumors, resulting in stasis or regression . It also ameliorates tumor progression and protects against bone loss when combined with DZNep .
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR pathway, a key metabolic pathway in cancer cells . It inhibits this pathway, leading to induced apoptosis and autophagy .
Vorbereitungsmethoden
The synthesis of AZD3463 involves the identification of 4-(1H-indol-3-yl)pyrimidin-2-amine analogs as potent ALK inhibitors . The structure-activity relationship (SAR) studies guided the optimization of the aminopyrimidine group, leading to the discovery of several lead compounds . The optimal potency and selectivity were achieved with smaller substituents like chloro and methyl at the C5 position of the pyrimidine, and aniline was preferred over other amino heterocycles . The final compound, this compound, was synthesized with improved physical, chemical, and ADME properties .
Analyse Chemischer Reaktionen
AZD3463 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die metabolische Stabilität von this compound.
Substitution: Die Aminopyrimidingruppe unterliegt Substitutionsreaktionen, um die Wirksamkeit und Selektivität zu optimieren.
Häufige Reagenzien und Bedingungen: Die Synthese beinhaltet Reagenzien wie Chlor- und Methylsubstituenten sowie Bedingungen wie cyclische Amine an der C4-Position des Anilins.
Hauptprodukte: Das Hauptprodukt ist this compound, ein potenter dualer Inhibitor von ALK und IGF1R.
Wirkmechanismus
AZD3463 exerts its effects by inhibiting ALK and IGF1R, leading to decreased autophosphorylation of these receptors in tumor cell lines . This inhibition disrupts downstream signaling pathways, including ERK, AKT, and STAT3, resulting in reduced cell proliferation and increased apoptosis . This compound also retains activity against crizotinib-resistant mutations, making it a potent therapeutic option for resistant cancers .
Vergleich Mit ähnlichen Verbindungen
AZD3463 ist einzigartig aufgrund seiner dualen Hemmung von ALK und IGF1R, die es ihm ermöglicht, mehrere Resistenzmechanismen zu überwinden. Ähnliche Verbindungen umfassen:
Crizotinib: Ein ALK-Inhibitor der ersten Generation mit begrenzter Wirksamkeit gegen resistente Mutationen.
Brigatinib: Ein ALK-Inhibitor mit breiterer Aktivität gegen resistente Mutationen, der jedoch nicht IGF1R angreift.
This compound zeichnet sich durch seine duale Zielfähigkeit aus, was es zu einem vielversprechenden Kandidaten für die Behandlung von Krebserkrankungen mit komplexen Resistenzmechanismen macht .
Eigenschaften
IUPAC Name |
N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIGMXOIWJGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717792 | |
| Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356962-20-3 | |
| Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

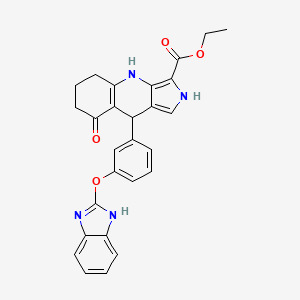
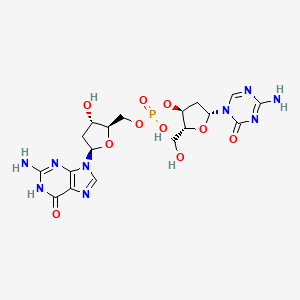
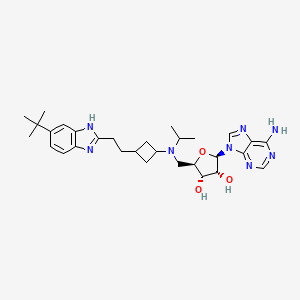
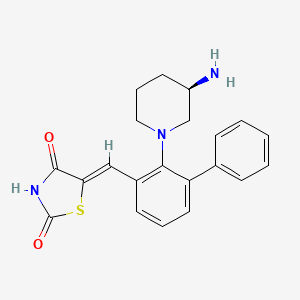
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)
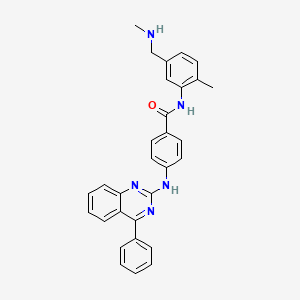
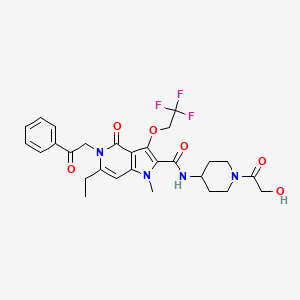
![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)
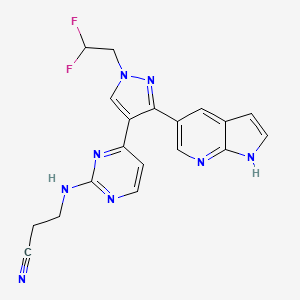
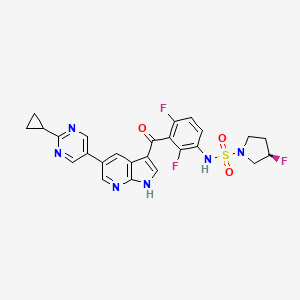
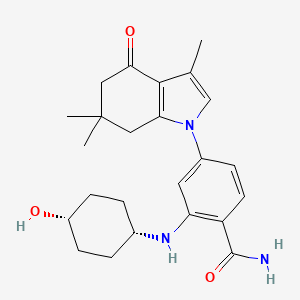
![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)
![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)
![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)
